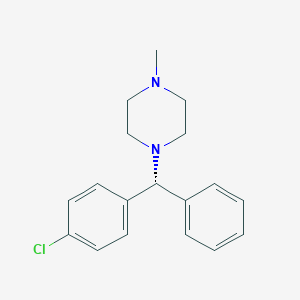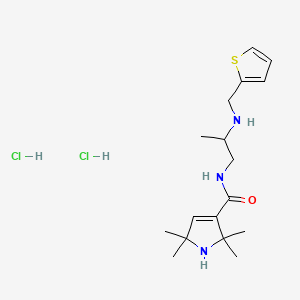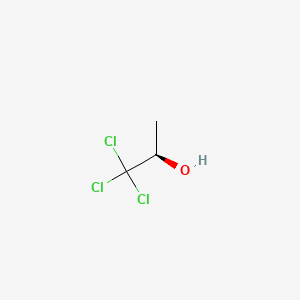
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . For Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride, the insertion of the piperazine moiety is often the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve catalytic synthesis with SnAP reagents, which allow for the functionalization of previously inaccessible heterocyclic aldehydes . This method is advantageous due to its efficiency and scalability.
化学反应分析
Types of Reactions
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution reactions may yield various substituted piperazine derivatives.
科学研究应用
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications, including its use as an anthelminthic agent.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride involves its binding to GABA receptors, which are neurotransmitter receptors in the nervous system . This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites, making it effective as an anthelminthic agent.
相似化合物的比较
Similar Compounds
Imatinib: A piperazine derivative used as a cancer treatment.
Sildenafil: Another piperazine derivative used to treat erectile dysfunction.
Uniqueness
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride is unique due to its specific chemical structure, which allows it to interact with GABA receptors in a distinct manner compared to other piperazine derivatives. This unique interaction makes it particularly effective in its applications as an anthelminthic agent.
属性
CAS 编号 |
52850-00-7 |
|---|---|
分子式 |
C20H29Cl2N3 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
N-[3-(4-methylpiperazin-1-yl)propyl]-N-phenylaniline;dihydrochloride |
InChI |
InChI=1S/C20H27N3.2ClH/c1-21-15-17-22(18-16-21)13-8-14-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20;;/h2-7,9-12H,8,13-18H2,1H3;2*1H |
InChI 键 |
BEKFITISUGLHOJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCN(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)



![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)





